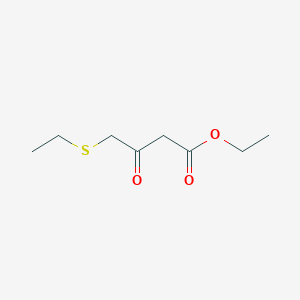

Ethyl 4-(ethylsulfanyl)-3-oxobutanoate

Description

Ethyl 4-(ethylsulfanyl)-3-oxobutanoate is a β-keto ester characterized by an ethylsulfanyl (-S-CH₂CH₃) substituent at the 4-position of the 3-oxobutanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic frameworks. For example, it has been utilized in the synthesis of [1,2,3]triazolo[1,5-a]quinoline derivatives through reactions with azides followed by oxidation . The ethylsulfanyl group imparts moderate electron-donating properties and enhances lipophilicity, influencing both reactivity and solubility.

Properties

Molecular Formula |

C8H14O3S |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

ethyl 4-ethylsulfanyl-3-oxobutanoate |

InChI |

InChI=1S/C8H14O3S/c1-3-11-8(10)5-7(9)6-12-4-2/h3-6H2,1-2H3 |

InChI Key |

UTENOVKBCBCNBB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CSCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(ethylsulfanyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl mercaptan in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism where the ethylsulfanyl group replaces the ethoxy group in ethyl acetoacetate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(ethylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 3-oxobutanoate moiety can be reduced to form alcohols.

Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, such as amines or halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or sodium halides (NaX) can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amines or halides.

Scientific Research Applications

Ethyl 4-(ethylsulfanyl)-3-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(ethylsulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes. The ethylsulfanyl group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in the study of enzyme kinetics and drug development.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical structural analogs of Ethyl 4-(ethylsulfanyl)-3-oxobutanoate, highlighting substituent variations, molecular properties, and applications:

Biological Activity

Ethyl 4-(ethylsulfanyl)-3-oxobutanoate is a beta-keto ester compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ethylsulfanyl group attached to a beta-keto ester framework. Its molecular formula is with a molecular weight of approximately 190.26 g/mol. The presence of the ethylsulfanyl group may enhance its reactivity and biological potential compared to other similar compounds.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of suitable precursors under specific conditions. The compound's unique structure allows it to undergo diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Cytotoxicity and Anticancer Potential

Studies on related beta-keto esters have revealed promising cytotoxic effects against various cancer cell lines. For example, derivatives with similar functional groups have demonstrated potent activity, leading to cell death at low concentrations . While direct studies on this compound are sparse, its structural characteristics imply that it may also exhibit anticancer properties.

Case Studies and Research Findings

- Antibacterial Studies : In a study examining various beta-keto esters, compounds with similar structures were tested for their antibacterial efficacy. Results indicated significant inhibition of bacterial growth at varying concentrations, supporting the hypothesis that this compound could exhibit similar properties .

- Cytotoxicity Assays : A comparative analysis of beta-keto esters showed that certain derivatives induced apoptosis in cancer cells at concentrations as low as 0.125 mg/mL. This suggests that this compound might also possess cytotoxic effects worthy of further investigation .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl Acetoacetate | C6H10O3 | Commonly used in organic synthesis | Antimicrobial activity |

| Ethyl 4-(benzyloxy)-3-oxobutanoate | C12H14O3 | Contains a benzyloxy group | Potential anticancer properties |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O2 | Contains trifluoromethyl groups | Active in medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.